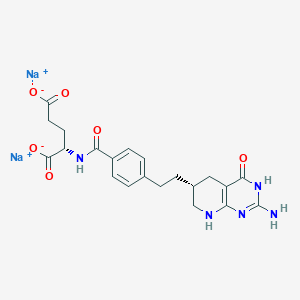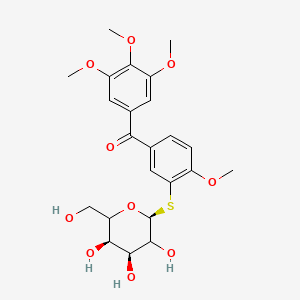
D-Galactose-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-d2 is a deuterium-labeled form of D-Galactose, a naturally occurring aldohexose and a C-4 epimer of glucose. This compound is widely used in scientific research due to its unique properties and interactions with specific cell receptors. D-Galactose is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Galactose-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the D-Galactose molecule. This process involves the replacement of hydrogen atoms with deuterium atoms. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound involves microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass. The process includes innovative methods in the pretreatment and fermentation stages to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to D-Galactonic acid.
Reduction: Formation of D-Galactitol.
Substitution: Formation of glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly performed using reducing agents like sodium borohydride.
Substitution: Glycosylation reactions often use acid catalysts and alcohols.
Major Products
Oxidation: D-Galactonic acid.
Reduction: D-Galactitol.
Substitution: Various glycosides.
Scientific Research Applications
D-Galactose-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of carbohydrate metabolism and cell signaling.
Industry: Applied in the production of low-calorie sweeteners and biofuels.
Mechanism of Action
D-Galactose-d2 exerts its effects by interacting with specific cell receptors, such as those on hepatocytes, macrophages, and certain cancer cells. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The compound is taken up by cells through glucose transporters and undergoes phosphorylation, leading to various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A closely related aldohexose and an epimer of D-Galactose.
D-Mannose: Another aldohexose with similar properties.
D-Tagatose: A ketohexose used as a low-calorie sweetener.
Uniqueness
D-Galactose-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2D2 |
InChI Key |
GZCGUPFRVQAUEE-SDLJPKFNSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)






![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)






